5-Bromo-2,3-dimethoxypyridine
Overview
Description
5-Bromo-2,3-dimethoxypyridine is a chemical compound that is part of a broader class of brominated and methoxylated pyridines. These compounds are of significant interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The papers provided discuss various brominated pyridine derivatives, their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of brominated pyridine derivatives is often achieved through palladium-catalyzed cross-coupling reactions, as described for the synthesis of 5-bromo-2-iodopyrimidine . Similarly, carbon-carbon coupling reactions are employed to synthesize novel pyridine derivatives, such as 3-bromo-5-(2,5-difluorophenyl)pyridine . Another approach involves the condensation of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione to form complex pyrimidine derivatives . Additionally, the synthesis of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues demonstrates the versatility of brominated pyridines in creating compounds with high affinity for dopamine receptors .
Molecular Structure Analysis
X-ray diffraction (XRD) and density functional theory (DFT) studies provide insights into the molecular structure of brominated pyridines. For instance, the crystal structures of 3-bromo-5-hydroxy-2,6-dimethylpyridine and related compounds have been determined, revealing the presence of hydrogen bonding and other intermolecular interactions . Hirshfeld surface analysis is another tool used to evaluate the intermolecular contacts in the crystal structure of brominated pyridine derivatives .
Chemical Reactions Analysis
Brominated pyridines participate in a variety of chemical reactions, including further bromination, as seen with 2,4-dihydroxypyridine derivatives . The reactivity of these compounds is influenced by their electronic structure, which can be studied through spectroscopic methods and computational chemistry . The bioactivity of these compounds is also of interest, with some showing antimicrobial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are characterized using spectroscopic techniques such as FT-IR, NMR, and UV-Vis spectroscopy. Computational methods like DFT are used to predict vibrational frequencies, electronic transitions, and NLO properties . The thermal stability of these compounds is also an important property, with some showing good stability up to certain temperatures .
Scientific Research Applications
Application in Medicinal Chemistry
- Scientific Field : Medicinal Chemistry
- Summary of the Application : 5-Bromo-2,3-dimethoxypyridine has been used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives . These derivatives have been evaluated for their in vitro α-glucosidase inhibitory activities .
- Methods of Application : The specific experimental procedures and technical details for the synthesis of these derivatives are not provided in the available resources .
- Results or Outcomes : Twenty-three compounds out of twenty-five showed excellent to moderate α-glucosidase inhibitory activity in the range of IC50=12.4–103.2 μM . Especially, compound 17 (IC50=8.34±0.02 μM) was found to be five-fold more active than the standard drug acarbose (IC50=38.25±0.12 μM) .
Application in Organic Synthesis
- Scientific Field : Organic Synthesis
- Summary of the Application : 5-Bromo-2,3-dimethoxypyridine is a commercially available compound that can be used in various organic synthesis applications .
- Methods of Application : The specific experimental procedures and technical details for these applications are not provided in the available resources .
- Results or Outcomes : The outcomes of these applications would depend on the specific reactions and conditions used .
Safety And Hazards
“5-Bromo-2,3-dimethoxypyridine” is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302, indicating that it is harmful if swallowed . The compound should be handled with appropriate safety measures, including wearing protective clothing and avoiding contact with skin and eyes .
properties
IUPAC Name |
5-bromo-2,3-dimethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXDRIVAPWWONE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502664 | |
Record name | 5-Bromo-2,3-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dimethoxypyridine | |
CAS RN |
52605-98-8 | |
Record name | 5-Bromo-2,3-dimethoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52605-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2,3-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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